7-fluoro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
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Overview
Description
7-fluoro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through a cyclization reaction. .
Quinazoline Ring Formation: The next step involves the formation of the quinazoline ring. .
Introduction of the Fluoro and Hydroxy Groups:
Furan-2-ylmethyl Substitution: The final step involves the substitution of the furan-2-ylmethyl group onto the quinazoline ring. .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups onto the quinazoline or triazole rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce hydroquinazoline derivatives .
Scientific Research Applications
7-fluoro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules
Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 7-fluoro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar triazole ring structure and have been investigated for their anticancer activities.
Triazolo[4,3-a]pyrazine Derivatives: These compounds also contain a triazole ring and have shown potential as antibacterial agents.
Uniqueness
7-fluoro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is unique due to its specific combination of functional groups, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H10FN5O3 |
---|---|
Molecular Weight |
327.27 g/mol |
IUPAC Name |
7-fluoro-N-(furan-2-ylmethyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C15H10FN5O3/c16-8-3-4-11-10(6-8)14(22)18-13-12(19-20-21(11)13)15(23)17-7-9-2-1-5-24-9/h1-6,20H,7H2,(H,17,23) |
InChI Key |
VTAZHFSPLHLUAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F |
Origin of Product |
United States |
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